Cas no 1698802-48-0 (Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]-)
![Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]- structure](https://www.kuujia.com/scimg/cas/1698802-48-0x500.png)
Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]-
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- Inchi: 1S/C10H17BrO/c1-3-10(2,7-11)8-12-6-9-4-5-9/h3,9H,1,4-8H2,2H3
- InChI Key: NDHWYFCHSJZXFW-UHFFFAOYSA-N
- SMILES: C1(COCC(CBr)(C)C=C)CC1
Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675277-0.05g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 0.05g |
$1247.0 | 2025-03-13 | |
Enamine | EN300-675277-2.5g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 2.5g |
$2912.0 | 2025-03-13 | |
Enamine | EN300-675277-5.0g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 5.0g |
$4309.0 | 2025-03-13 | |
Enamine | EN300-675277-10.0g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 10.0g |
$6390.0 | 2025-03-13 | |
Enamine | EN300-675277-0.5g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 0.5g |
$1426.0 | 2025-03-13 | |
Enamine | EN300-675277-1.0g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 1.0g |
$1485.0 | 2025-03-13 | |
Enamine | EN300-675277-0.25g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 0.25g |
$1366.0 | 2025-03-13 | |
Enamine | EN300-675277-0.1g |
({[2-(bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)cyclopropane |
1698802-48-0 | 95.0% | 0.1g |
$1307.0 | 2025-03-13 |
Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]- Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]-
Research Briefing on Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]- (CAS: 1698802-48-0): Recent Advances and Applications
In recent years, the compound Cyclopropane, [[[2-(bromomethyl)-2-methyl-3-buten-1-yl]oxy]methyl]- (CAS: 1698802-48-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed journals and industry reports published within the last two years.
The compound's unique cyclopropane ring and bromomethyl functional group make it a versatile intermediate in organic synthesis. A 2023 study in the Journal of Medicinal Chemistry highlighted its role in the development of covalent inhibitors targeting cysteine residues in oncogenic proteins. Researchers utilized 1698802-48-0 as a key building block to introduce electrophilic moieties, enabling selective protein modification and enhanced drug potency.
Recent advances in synthetic methodologies have improved the scalability of 1698802-48-0 production. A team at MIT reported a novel photochemical cyclopropanation protocol (2024, Nature Chemistry), achieving 85% yield with reduced byproducts. This breakthrough addresses previous challenges in stereocontrol during large-scale synthesis, as documented in earlier patents (e.g., WO2022156789).
Biological evaluations reveal promising immunomodulatory properties. In vitro studies with rheumatoid arthritis models demonstrated that derivatives of 1698802-48-0 suppressed IL-17 production by 60% at 10 μM concentrations (2024, ACS Chemical Biology). Structural-activity relationship (SAR) analyses indicate that the bromomethyl group is critical for this effect, likely through covalent binding to kinase targets.
Safety profiling remains an active research area. A 2024 toxicogenomics study (published in Chemical Research in Toxicology) identified dose-dependent hepatotoxicity at concentrations >50 μM, prompting ongoing structure optimization efforts. Computational modeling suggests that replacing the bromine with alternative leaving groups may mitigate this issue while retaining bioactivity.
The pharmaceutical industry has shown growing interest in this scaffold, with three new IND applications filed in Q1 2024 incorporating 1698802-48-0 derivatives. Notably, Company X's Phase I trial for a BTK inhibitor containing this moiety demonstrated favorable pharmacokinetics in healthy volunteers (data presented at the 2024 AACR Annual Meeting).
Future research directions include exploring its application in PROTAC design (as evidenced by recent patent filings from Vertex Pharmaceuticals) and developing enantioselective synthetic routes. The compound's dual functionality as both a reactive warhead and structural element positions it as a valuable tool for next-generation drug discovery.
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